Cas no 2228218-58-2 (2-4-(pyrrolidin-1-yl)phenylacetaldehyde)

2-4-(pyrrolidin-1-yl)phenylacetaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-4-(pyrrolidin-1-yl)phenylacetaldehyde
- SCHEMBL15551035
- 2-[4-(pyrrolidin-1-yl)phenyl]acetaldehyde
- EN300-1786680
- 2228218-58-2
-
- インチ: 1S/C12H15NO/c14-10-7-11-3-5-12(6-4-11)13-8-1-2-9-13/h3-6,10H,1-2,7-9H2
- InChIKey: QJJGRHDRTHZBAY-UHFFFAOYSA-N
- SMILES: O=CCC1C=CC(=CC=1)N1CCCC1
計算された属性
- 精确分子量: 189.115364102g/mol
- 同位素质量: 189.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 20.3Ų
2-4-(pyrrolidin-1-yl)phenylacetaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1786680-1.0g |
2-[4-(pyrrolidin-1-yl)phenyl]acetaldehyde |
2228218-58-2 | 1g |
$1086.0 | 2023-06-02 | ||
Enamine | EN300-1786680-5.0g |
2-[4-(pyrrolidin-1-yl)phenyl]acetaldehyde |
2228218-58-2 | 5g |
$3147.0 | 2023-06-02 | ||
Enamine | EN300-1786680-10g |
2-[4-(pyrrolidin-1-yl)phenyl]acetaldehyde |
2228218-58-2 | 10g |
$4667.0 | 2023-09-19 | ||
Enamine | EN300-1786680-10.0g |
2-[4-(pyrrolidin-1-yl)phenyl]acetaldehyde |
2228218-58-2 | 10g |
$4667.0 | 2023-06-02 | ||
Enamine | EN300-1786680-0.05g |
2-[4-(pyrrolidin-1-yl)phenyl]acetaldehyde |
2228218-58-2 | 0.05g |
$912.0 | 2023-09-19 | ||
Enamine | EN300-1786680-2.5g |
2-[4-(pyrrolidin-1-yl)phenyl]acetaldehyde |
2228218-58-2 | 2.5g |
$2127.0 | 2023-09-19 | ||
Enamine | EN300-1786680-5g |
2-[4-(pyrrolidin-1-yl)phenyl]acetaldehyde |
2228218-58-2 | 5g |
$3147.0 | 2023-09-19 | ||
Enamine | EN300-1786680-0.1g |
2-[4-(pyrrolidin-1-yl)phenyl]acetaldehyde |
2228218-58-2 | 0.1g |
$956.0 | 2023-09-19 | ||
Enamine | EN300-1786680-0.25g |
2-[4-(pyrrolidin-1-yl)phenyl]acetaldehyde |
2228218-58-2 | 0.25g |
$999.0 | 2023-09-19 | ||
Enamine | EN300-1786680-0.5g |
2-[4-(pyrrolidin-1-yl)phenyl]acetaldehyde |
2228218-58-2 | 0.5g |
$1043.0 | 2023-09-19 |
2-4-(pyrrolidin-1-yl)phenylacetaldehyde 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
2-4-(pyrrolidin-1-yl)phenylacetaldehydeに関する追加情報
Introduction to 2-4-(pyrrolidin-1-yl)phenylacetaldehyde (CAS No: 2228218-58-2)
2-4-(pyrrolidin-1-yl)phenylacetaldehyde, identified by the chemical identifier CAS No: 2228218-58-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This aldehyde derivative, featuring a phenyl ring substituted with a pyrrolidin-1-yl moiety, has garnered attention due to its structural versatility and potential applications in the development of novel therapeutic agents. The compound’s unique framework, combining a reactive aldehyde group with a nitrogen-containing heterocycle, positions it as a valuable intermediate in synthetic pathways targeting various biological targets.
The aldehyde functional group in 2-4-(pyrrolidin-1-yl)phenylacetaldehyde serves as a crucial site for further chemical modification, enabling the formation of diverse derivatives through condensation, oxidation, or reduction reactions. This reactivity makes it an attractive building block for medicinal chemists seeking to explore new molecular architectures. Additionally, the presence of the pyrrolidin-1-yl substituent introduces a nitrogen-rich scaffold that can interact with biological systems in multiple ways, including hydrogen bonding and coordination with metal ions, thereby enhancing the compound’s pharmacological potential.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing the pyrrolidinyl moiety. Pyrrolidine derivatives are known for their broad spectrum of biological activities, ranging from CNS modulation to anti-inflammatory and anticancer effects. The incorporation of such motifs into drug-like molecules has been a strategy employed by many pharmaceutical companies to improve bioavailability and target specificity. 2-4-(pyrrolidin-1-yl)phenylacetaldehyde represents an advanced scaffold that could be further optimized to yield compounds with enhanced therapeutic profiles.
One of the most compelling aspects of 2-4-(pyrrolidin-1-yl)phenylacetaldehyde is its potential as a precursor for the synthesis of small-molecule inhibitors targeting enzyme-catalyzed reactions. Aldehydes are frequently used in medicinal chemistry due to their ability to participate in Schiff base formation, leading to imines that can act as enzyme inhibitors. For instance, studies have shown that phenylacetaldehyde derivatives can inhibit various oxidoreductases by forming covalent bonds or competing with natural substrates. The addition of the pyrrolidin-1-yl group may further modulate these interactions, offering a means to fine-tune selectivity and potency.
Recent advancements in computational chemistry have enabled more efficient virtual screening and design of novel drug candidates. By leveraging molecular modeling techniques, researchers can predict the binding modes of 2-4-(pyrrolidin-1-yl)phenylacetaldehyde with potential biological targets, such as kinases or proteases. This approach has been instrumental in identifying lead compounds for further optimization. For example, virtual screening campaigns have successfully identified acetaldehyde-based molecules with inhibitory activity against cancer-related enzymes, suggesting that derivatives of this compound may exhibit similar properties.
The synthesis of 2-4-(pyrrolidin-1-yl)phenylacetaldehyde involves multi-step organic transformations that highlight its synthetic utility. Key steps typically include the formation of the phenylacetaldehyde core followed by nucleophilic substitution or condensation reactions to introduce the pyrrolidin-1-yl group. Advances in catalytic methods have improved the efficiency and scalability of these processes, making it feasible to produce larger quantities for research purposes. Additionally, green chemistry principles have been increasingly applied to these synthetic routes, minimizing waste and reducing hazardous byproducts.
From a biological perspective, the structural features of 2-4-(pyrrolidin-1-yl)phenylacetaldehyde suggest multiple avenues for therapeutic intervention. The aldehyde group can engage in Michael additions or aldol reactions with nucleophiles such as amino acids or thiols, while the pyrrolidine ring can interact with hydrophobic pockets or form hydrogen bonds within target proteins. Such interactions are critical for modulating enzyme activity or receptor binding affinity. Preclinical studies have begun to explore these possibilities, with early results indicating promising activity against certain disease models.
The role of CAS No: 2228218-58-2 in academic and industrial research underscores its importance as a versatile intermediate. Researchers often use such compounds as starting points for library synthesis efforts aimed at discovering novel bioactive molecules. High-throughput screening (HTS) platforms have been particularly effective in identifying hits from large compound collections like those derived from 2-pyrrolidinylnaphthalenecarboxaldehydes, which share structural similarities but offer different functionalization possibilities.
Future directions in the study of 2-pyrrolidinylnaphthalenecarboxaldehydes, including our target molecule,CAS No: 2228218–58–2, may involve exploring its role in modulating signaling pathways relevant to neurodegenerative diseases or metabolic disorders. The pyrrolidine scaffold is known to be present in several approved drugs targeting these conditions, suggesting that derivatives of this compound could offer therapeutic benefits through similar mechanisms. Additionally, investigating its interaction with cellular components using advanced imaging techniques could provide insights into its mechanism of action at a molecular level.
In conclusion,CAS No: 2228218–58–2, represents a structurally interesting compound with significant potential in pharmaceutical research. Its combination of an aldehyde group and a pyrrolidine moiety makes it a valuable tool for medicinal chemists seeking to develop new treatments. As computational methods and synthetic strategies continue to evolve,2-pyrролидинилфенилакетальдегид(CAS No: 2228218–58–2), along with related analogs,will undoubtedly remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.
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